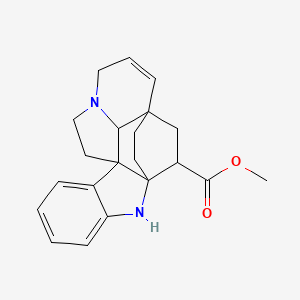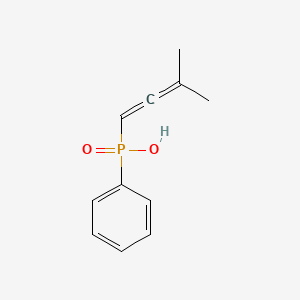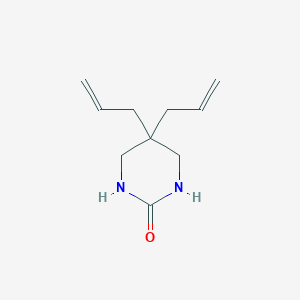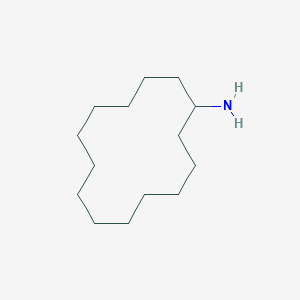
Cyclotetradecanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetradecanamine is a chemical compound with the molecular formula C14H29N . It is a cycloalkane derivative, specifically a cyclotetradecane with an amine group attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclotetradecanamine can be synthesized through several methods. One common approach involves the cyclization of linear tetradecane derivatives followed by amination. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process. Another method involves the reduction of cyclotetradecanone using amine reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotetradecanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclotetradecane, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclotetradecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclotetradecanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetradecane: The parent hydrocarbon without the amine group.
Cyclotetradecanone: The ketone derivative of cyclotetradecane.
Cyclotetradecanol: The alcohol derivative of cyclotetradecane.
Uniqueness
Cyclotetradecanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Eigenschaften
CAS-Nummer |
5266-68-2 |
|---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
cyclotetradecanamine |
InChI |
InChI=1S/C14H29N/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h14H,1-13,15H2 |
InChI-Schlüssel |
PYCCWQTUXZJGSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(CCCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


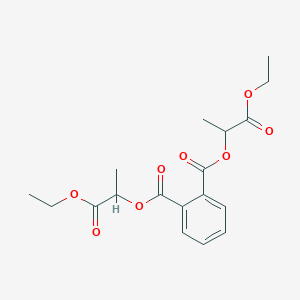

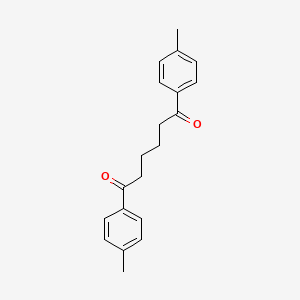
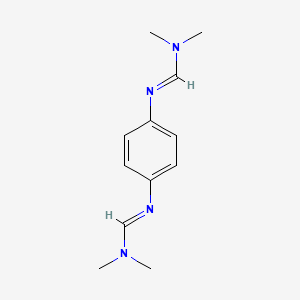
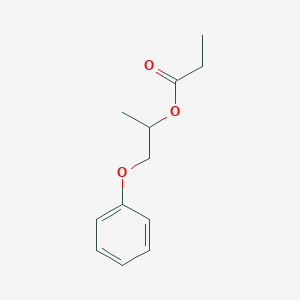
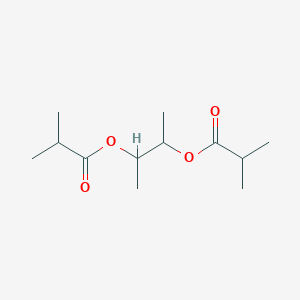
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
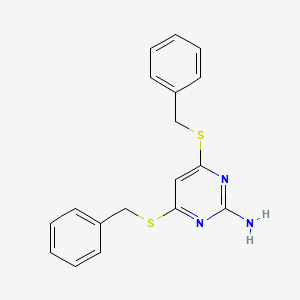


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
